molecular formula C5H4Cl2N2 B195902 3,5-Dichloropyridin-4-amine CAS No. 22889-78-7

3,5-Dichloropyridin-4-amine

Cat. No. B195902
CAS RN: 22889-78-7
M. Wt: 163 g/mol
InChI Key: ISIQAMHROGZHOV-UHFFFAOYSA-N
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Description

“3,5-Dichloropyridin-4-amine” is a chemical compound with the CAS Number: 22889-78-7 . It has a molecular weight of 163.01 and its IUPAC name is 3,5-dichloro-4-pyridinylamine . It is a solid at room temperature .


Synthesis Analysis

There are several papers related to the synthesis of “3,5-Dichloropyridin-4-amine”. One paper discusses the catalytic synthesis and spectral characterization of some novel [E]-N-phenyl-3,5-dichloropyridin-4-amine and its derivatives .


Molecular Structure Analysis

The InChI code for “3,5-Dichloropyridin-4-amine” is 1S/C5H4Cl2N2/c6-3-1-9-2-4 (7)5 (3)8/h1-2H, (H2,8,9) and the InChI key is ISIQAMHROGZHOV-UHFFFAOYSA-N . The Canonical SMILES is C1=C (C (=C (C=N1)Cl)N)Cl .


Physical And Chemical Properties Analysis

“3,5-Dichloropyridin-4-amine” has a density of 1.5±0.1 g/cm^3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.8±3.0 kJ/mol and it has a flash point of 105.5±25.9 °C . The index of refraction is 1.623 and its molar refractivity is 38.4±0.3 cm^3 .

Scientific Research Applications

Pharmaceutical Research

4-Amino-3,5-dichloropyridine: is a key intermediate in the synthesis of various pharmaceutical compounds. It has been identified as a metabolite of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast . This highlights its potential role in the development of treatments for conditions like chronic obstructive pulmonary disease (COPD) and asthma, where PDE4 inhibitors have shown therapeutic benefits.

Safety and Hazards

“3,5-Dichloropyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Amino-3,5-dichloropyridine is a metabolite of the selective phosphodiesterase 4 (PDE4) inhibitor , Roflumilast . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. By inhibiting PDE4, this compound increases the levels of cAMP within cells .

Mode of Action

As a PDE4 inhibitor, 4-Amino-3,5-dichloropyridine prevents the breakdown of cAMP, leading to increased cAMP levels . Elevated cAMP levels can then amplify the response of cells to other signaling molecules. This can lead to a variety of effects depending on the cell type and the signaling pathways involved .

Biochemical Pathways

The primary pathway affected by 4-Amino-3,5-dichloropyridine is the cAMP signaling pathway . By inhibiting PDE4 and thereby increasing cAMP levels, it can influence numerous downstream effects. For instance, in immune cells, increased cAMP levels can suppress inflammatory responses .

Pharmacokinetics

As a metabolite of Roflumilast, it is presumably metabolized and excreted in a similar manner .

Result of Action

The primary result of 4-Amino-3,5-dichloropyridine’s action is the increase in intracellular cAMP levels, leading to amplified cellular responses to certain signaling molecules . This can have various effects depending on the cell type and context, including potential anti-inflammatory effects in immune cells .

Action Environment

The action of 4-Amino-3,5-dichloropyridine can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . Additionally, its efficacy and safety may be influenced by the presence of other drugs or substances that interact with PDE4 or affect cAMP levels .

properties

IUPAC Name

3,5-dichloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQAMHROGZHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177428
Record name 3,5-Dichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridin-4-amine

CAS RN

22889-78-7
Record name 4-Amino-3,5-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22889-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropyridin-4-amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DICHLOROPYRIDIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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